![molecular formula C17H15BrClF2N3O2S B10973731 7-bromo-3-chloro-4-(difluoromethoxy)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide](/img/structure/B10973731.png)
7-bromo-3-chloro-4-(difluoromethoxy)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide
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Overview
Description
This compound is a complex heterocyclic molecule with a diverse range of applications. Its chemical structure consists of a benzothiophene core substituted with bromine, chlorine, difluoromethoxy, and a pyrazolylcarboxamide group. The compound’s systematic name is quite a mouthful, but its structure is fascinating! Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes::
Synthesis via Suzuki-Miyaura Coupling:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, converting the sulfur atom in the benzothiophene ring to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group in the pyrazolylcarboxamide moiety can yield the corresponding alcohol.
Substitution: The halogen atoms (bromine and chlorine) are susceptible to nucleophilic substitution reactions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in organic solvents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in aprotic solvents.
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents (e.g., DMF, DMSO) with heating.
- Oxidation: 7-bromo-3-chloro-4-(difluoromethoxy)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-sulfoxide/sulfone.
- Reduction: 7-bromo-3-chloro-4-(difluoromethoxy)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxylic acid.
- Substitution: Various derivatives with modified halogen substituents.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., as kinase inhibitors).
Medicine: Under study for its anti-inflammatory or anticancer properties.
Industry: May find applications in OLED materials or other electronic devices.
Mechanism of Action
- The compound likely interacts with specific cellular targets (e.g., enzymes, receptors) due to its structural features.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C17H15BrClF2N3O2S |
---|---|
Molecular Weight |
478.7 g/mol |
IUPAC Name |
7-bromo-3-chloro-4-(difluoromethoxy)-N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H15BrClF2N3O2S/c1-4-24-8(3)13(7(2)23-24)22-16(25)15-12(19)11-10(26-17(20)21)6-5-9(18)14(11)27-15/h5-6,17H,4H2,1-3H3,(H,22,25) |
InChI Key |
OIHRRVLOUQUDFF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)C2=C(C3=C(C=CC(=C3S2)Br)OC(F)F)Cl)C |
Origin of Product |
United States |
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